Etolorex is classified as a psychoactive substance due to its effects on neurotransmitter systems in the brain. It is categorized under the following classifications:
The synthesis of Etolorex involves several steps, beginning with the reaction of 3,4-Dichlorobenzyl chloride with cyanide anion to produce 3,4-Dichlorophenylacetonitrile. The subsequent steps include:
These reactions are typically carried out under controlled conditions to optimize yields and purity.
The molecular structure of Etolorex can be represented by its chemical formula and a molar mass of approximately 204.09 g/mol.
The structural representation can be depicted using SMILES notation: ClC1=CC(C(C)N)=C(C=C1Cl)C
.
Etolorex participates in various chemical reactions due to its functional groups:
Etolorex primarily acts as a selective serotonin releasing agent (SSRA). Its mechanism involves:
Etolorex has been explored for various scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: